molecular formula C7H7BrN4 B11925926 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine

2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine

Cat. No.: B11925926
M. Wt: 227.06 g/mol
InChI Key: DFHJFDXFOXSJPE-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[4,5-b]pyridine core with amino, bromo, and methyl substituents at specific positions, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination and methylation reactions. One common method involves the use of 2-aminopyridine, an aldehyde, and a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in a solvent like toluene or acetonitrile, with the addition of a base to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of eco-friendly reagents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 2-Amino-6-bromopyridine
  • 2-Amino-7-methylimidazo[1,2-a]pyridine
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine

Comparison: 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of both amino and bromo groups allows for versatile functionalization, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H7BrN4/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12)

InChI Key

DFHJFDXFOXSJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1Br)N=C(N2)N

Origin of Product

United States

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